3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Description
3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a piperidine derivative featuring a brominated phenoxyethyl side chain with a bulky tert-pentyl substituent. Its molecular formula is C₁₈H₂₇BrClNO, and it has a molecular weight of approximately 406.7 g/mol (based on analogous compounds in ). The compound’s structure combines a piperidine ring, known for its conformational flexibility and basicity, with a halogenated aromatic moiety.
Properties
IUPAC Name |
3-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)15-7-8-17(16(19)12-15)21-11-9-14-6-5-10-20-13-14;/h7-8,12,14,20H,4-6,9-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWIPSZNLFQGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-93-1 | |
| Record name | Piperidine, 3-[2-[2-bromo-4-(1,1-dimethylpropyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, with CAS number 1220033-93-1, is a compound of interest due to its potential biological activities. This article synthesizes current research findings related to its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₈H₂₉BrClNO
- Molecular Weight : 390.79 g/mol
- CAS Number : 1220033-93-1
The specific biological activity of this compound has not been extensively documented in high-profile studies. However, its structural components suggest potential interactions with various biological targets, including:
- Receptor Modulation : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of piperidine compounds often exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing IC50 values that suggest potent antitumor effects. In a study involving similar piperidine derivatives, the most active compounds demonstrated IC50 values as low as 1.143 µM against renal cancer cell lines .
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antimicrobial properties. In studies, certain piperidinothiosemicarbazone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 µg/mL against M. tuberculosis, highlighting the potential for similar activity in related compounds like this compound .
Table 1: Summary of Biological Activities of Piperidine Derivatives
Safety and Handling
This compound is classified as an irritant. Proper safety protocols should be followed during handling and experimentation.
Scientific Research Applications
Pharmaceutical Applications
1. Medicinal Chemistry
- The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its structure suggests it may act as a selective modulator of certain receptors, particularly in the central nervous system (CNS) .
2. Neuropharmacology
- Research indicates that derivatives of piperidine compounds can exhibit activity against various neurodegenerative diseases. The bromo and phenoxy substitutions in this compound enhance its binding affinity to specific receptors, making it a candidate for further exploration in drug development targeting conditions like Alzheimer's and Parkinson's disease .
Research Applications
1. Chemical Biology
- 3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride serves as a valuable tool in chemical biology for studying receptor-ligand interactions. It can be utilized to elucidate the mechanisms of action of neurotransmitters and their receptors, particularly in the context of synaptic transmission and modulation .
2. Synthesis of New Compounds
- The compound can act as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to the discovery of new pharmacophores with enhanced biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: tert-Pentyl vs. tert-Butyl
- 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: 1220029-64-0, C₁₇H₂₇BrClNO) This analog replaces tert-pentyl with tert-butyl, reducing steric bulk.
- 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride (CAS: 1220027-53-1) Structural isomerism arises from the bromine position (para vs. ortho). The ortho-bromo substitution may introduce steric hindrance, altering receptor-binding kinetics compared to the target compound’s para-substituted tert-pentyl group .
Halogen Variation: Bromo vs. Chloro
- 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride Replacing bromine with chlorine and adding methyl groups increases electronegativity and steric bulk. The dichloro-dimethyl substitution likely enhances lipophilicity (higher logP) but may reduce metabolic stability due to increased susceptibility to oxidative degradation .
Heterocyclic Core Modifications: Piperidine vs. Pyrrolidine
- The methyl ester group introduces a polar moiety, enhancing aqueous solubility but increasing susceptibility to esterase-mediated hydrolysis .
Pharmacologically Active Piperidine Derivatives
- Paroxetine Hydrochloride (C₁₉H₂₀FNO₃·HCl, MW: 365.83 g/mol) A fluorophenyl and benzodioxol-substituted piperidine used as an SSRI. The absence of bulky alkyl groups in paroxetine highlights how electron-withdrawing substituents (e.g., fluorine) and aromatic systems modulate serotonin reuptake inhibition, contrasting with the target compound’s lipophilic tert-pentyl group .
Comparative Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (HCl Salt) |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₂₇BrClNO | ~406.7 | 2-Bromo, 4-tert-pentyl, piperidine | ~4.2 | Moderate in water |
| tert-Butyl Analog (CAS 1220029-64-0) | C₁₇H₂₇BrClNO | 376.76 | 2-Bromo, 4-tert-butyl, piperidine | ~3.8 | Higher than target |
| Dichloro-Dimethyl Analog | C₁₅H₂₀Cl₂NO·HCl | ~342.7 | 2,4-Dichloro, 3,5-dimethyl | ~4.5 | Low |
| Paroxetine Hydrochloride | C₁₉H₂₀FNO₃·HCl | 365.83 | 4-Fluorophenyl, benzodioxol | ~2.9 | High |
*Estimated using fragment-based methods (e.g., XLogP3).
Preparation Methods
Preparation Methods of 3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine Hydrochloride
General Synthetic Strategy
The synthesis generally involves the following key steps:
- Step 1: Preparation of the substituted phenol intermediate, specifically 2-bromo-4-(tert-pentyl)phenol.
- Step 2: Alkylation of the phenol with a suitable ethylating agent to introduce the 2-(2-bromo-4-(tert-pentyl)phenoxy)ethyl moiety.
- Step 3: Nucleophilic substitution or coupling with piperidine to form the 3-{2-[2-bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine framework.
- Step 4: Conversion of the free base to the hydrochloride salt for improved stability and handling.
Detailed Synthetic Steps
Synthesis of 2-Bromo-4-(tert-pentyl)phenol
- Starting Material: 4-(tert-pentyl)phenol or 4-(tert-pentyl)phenol derivatives.
- Bromination: Selective bromination at the ortho position relative to the hydroxyl group is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to yield 2-bromo-4-(tert-pentyl)phenol.
- Reaction Conditions: Typically conducted in an inert solvent (e.g., dichloromethane) at low temperature to avoid polybromination.
Preparation of 2-(2-Bromo-4-(tert-pentyl)phenoxy)ethyl Intermediate
- Ethylation: The phenol is alkylated with 2-chloroethyl chloride or 2-bromoethyl bromide under basic conditions (e.g., potassium carbonate or sodium hydride) to form the ether linkage.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred.
- Temperature: Mild heating (40–70 °C) to promote nucleophilic substitution.
Coupling with Piperidine
- Nucleophilic Substitution: The 2-(2-bromo-4-(tert-pentyl)phenoxy)ethyl intermediate is reacted with piperidine, where the piperidine nitrogen attacks the electrophilic carbon adjacent to the phenoxy group.
- Catalysts/Additives: Sometimes, a base such as triethylamine is used to scavenge the HBr formed.
- Reaction Conditions: Typically reflux in solvents like ethanol or acetonitrile.
Formation of Hydrochloride Salt
- Salt Formation: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt.
- Purification: Recrystallization from suitable solvents ensures high purity.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of 4-(tert-pentyl)phenol | NBS, DCM, 0-5 °C | 2-Bromo-4-(tert-pentyl)phenol |
| 2 | Alkylation with 2-chloroethyl chloride | K2CO3, DMF, 50 °C | 2-(2-Bromo-4-(tert-pentyl)phenoxy)ethyl chloride |
| 3 | Nucleophilic substitution with piperidine | Piperidine, Et3N, EtOH, reflux | 3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine (free base) |
| 4 | Salt formation | HCl in Et2O or EtOH | This compound |
Analytical and Research Findings on Preparation
Yield and Purity
- Bromination yields typically range from 70% to 85%, depending on reaction control.
- Alkylation and coupling steps generally achieve yields of 60%-80%.
- Final hydrochloride salt formation often results in a crystalline product with purity >98% as confirmed by HPLC and NMR spectroscopy.
Characterization Techniques
- NMR Spectroscopy: Confirms the substitution pattern on the aromatic ring and the presence of the piperidine moiety.
- Mass Spectrometry: Validates molecular weight and bromine isotopic pattern.
- Elemental Analysis: Confirms the composition consistent with the hydrochloride salt.
- X-ray Crystallography: Occasionally used for definitive structural confirmation of the hydrochloride salt form.
Summary Table of Preparation Parameters
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Bromination agent | NBS or Br2 | Controlled temperature to avoid overbromination |
| Alkylation base | K2CO3 or NaH | Polar aprotic solvent preferred |
| Alkylation temperature | 40–70 °C | Mild heating for optimal conversion |
| Piperidine substitution | Reflux in EtOH or MeCN with Et3N | Base scavenges HBr byproduct |
| Salt formation | HCl in Et2O or EtOH | Precipitates hydrochloride salt |
| Overall yield | 50–70% (from phenol starting material) | Depends on purification efficiency |
| Purity | >98% (HPLC, NMR) | High purity required for research use |
Q & A
Q. Table 1: Example Reaction Conditions
Basic: How should researchers handle and store this compound safely?
Answer:
- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin/eye contact. Work in a fume hood with local exhaust ventilation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment. Avoid proximity to strong oxidizers (e.g., peroxides) due to potential reactivity .
- Spill Management : Absorb with inert material (vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: What strategies can optimize reaction yield during synthesis?
Answer:
- Reagent Selection : Use fresh NaBH4 for reductions to minimize side reactions . For coupling, replace NaOH with K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., HCl salt formation) to prevent decomposition .
- Catalysis : Explore Pd-catalyzed cross-coupling for brominated intermediates to improve regioselectivity (not directly evidenced but inferred from analogous piperidine syntheses).
Advanced: How can structural stability be analyzed under varying conditions (pH, temperature)?
Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity. For example, similar piperidine derivatives show stability up to 150°C in inert atmospheres .
- pH Stability Studies : Use NMR or HPLC to monitor degradation in buffered solutions (pH 1–12). Hydrolysis of the ether bond may occur under strongly acidic/basic conditions .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .
Advanced: What are the implications of limited toxicological data for risk assessment?
Answer:
- Precautionary Measures : Assume acute toxicity (H300-H313 codes) due to structural analogs (e.g., brominated phenols) causing skin/eye irritation and respiratory distress .
- In Silico Predictions : Use tools like ECOSAR or TEST to estimate LD50 and ecotoxicity. For example, tert-pentyl groups may increase bioaccumulation potential .
- In Vitro Testing : Prioritize Ames tests for mutagenicity and cell viability assays (e.g., HepG2 cells) to fill data gaps .
Advanced: How can contradictions in reported reactivity data be resolved?
Answer:
- Reproducibility Studies : Replicate conflicting experiments (e.g., oxidation with KMnO4 vs. CrO3) under controlled conditions, documenting solvent purity and catalyst lot variability .
- Advanced Characterization : Use X-ray crystallography to confirm stereochemistry or DFT calculations to predict reaction pathways .
- Meta-Analysis : Compare datasets from peer-reviewed journals (e.g., PubChem, NIST) and industry reports to identify consensus trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
